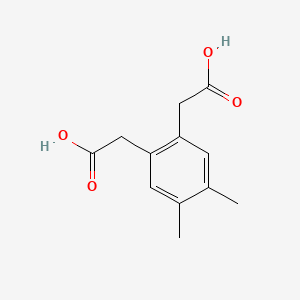
2,2'-(4,5-Dimethyl-1,2-phenylene)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenylenediacetic acid, characterized by the presence of two methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid typically involves the reaction of 4,5-dimethylphthalic anhydride with glycine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: The major products are typically dicarboxylic acids.
Reduction: The major products are diols.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The benzene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzenediacetic acid: Similar structure but with hydroxyl groups instead of methyl groups.
1,2-Phenylenediacetic acid: Lacks the methyl groups on the benzene ring.
Dimethyl 2,2’-(1,4-phenylene)diacetate: An ester derivative of phenylenediacetic acid.
Uniqueness
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid is unique due to the presence of methyl groups, which can influence its reactivity and interactions with other molecules. These structural differences can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-[2-(carboxymethyl)-4,5-dimethylphenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-9(5-11(13)14)10(4-8(7)2)6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
DZFJEEQLNAPAFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















